

Azide-PEG6-Tos biomolecule conjugation

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Compound Focus: Azide-PEG6-Tos

Cat. No.: S520180

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Chemical Profile of Azide-PEG6-Tos

- IUPAC Name:** 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]
- CAS Number:** 906007-10-1 [2] [3]
- Molecular Formula:** C₁₉H₃₁N₃O₈S [2] [3]
- Molecular Weight:** 461.53 g/mol [2] [3]

The table below summarizes the core properties and functional groups of **Azide-PEG6-Tos**.

Property	Description
Group 1	Azide (N ₃) [4]
Group 2	Tosylate (p-Toluenesulfonate) [4]
Linker Type	PEG-based, non-cleavable [4]
PEG Units	6 (PEG6) [2]
Primary Applications	PROTAC synthesis, bioconjugation, drug delivery systems, surface functionalization [2] [1] [5]

Conjugation Strategies and Protocols

Azide-PEG6-Tos enables sequential and orthogonal conjugations. A common strategy is **first reacting the tosylate** with a nucleophile on one molecule, **followed by a "click" reaction** of the azide with a second molecule [1].

Tosylate Displacement via Nucleophilic Substitution

The tosylate (OTs) is an excellent leaving group for S_N2 reactions with primary or secondary alkyl halides and sulfonates [6]. This reaction is typically performed using **Azide-PEG6-Tos** and a nucleophile in a polar aprotic solvent.

Protocol: General Procedure for Tosylate Displacement

- **Reaction Setup:** Dissolve **Azide-PEG6-Tos** (1.0 equivalent) and the nucleophile (e.g., an amine, thiol, or alkoxide; 1.2 - 1.5 equivalents) in a dry polar aprotic solvent like acetonitrile (CH_3CN) or dimethyl sulfoxide (DMSO) [6].
- **Base Addition:** Add a base such as triethylamine or diisopropylethylamine (1.5 - 2.0 equivalents) to scavenge the acid generated [6].
- **Reaction Conditions:** Stir the reaction mixture at room temperature or elevated temperatures (e.g., 40-60°C). Monitor reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, concentrate the mixture under reduced pressure and purify the intermediate (Azide-PEG6-Nu) using flash chromatography or preparative HPLC.

Azide "Click Chemistry" Cycloaddition

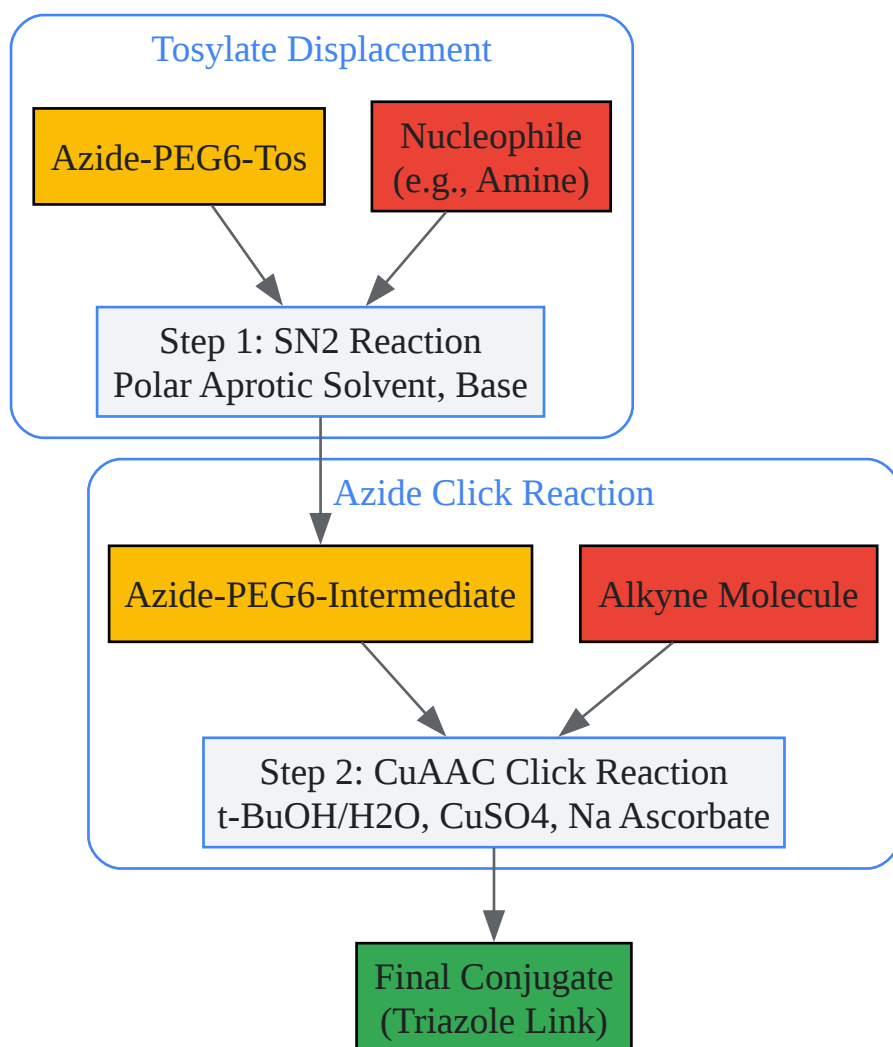
The azide group enables highly efficient and selective conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2] [7].

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Reaction Setup:** Dissolve the Azide-PEG6-intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0 - 1.2 equivalents) in a mixture of *tert*-butanol and water or pure water. The PEG spacer ensures good solubility in aqueous solutions [1].
- **Catalyst Addition:** Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 - 0.2 equivalents) and sodium ascorbate (0.5 - 1.0 equivalents). Sodium ascorbate reduces Cu(II) to the active Cu(I) species [6].
- **Ligand (Optional):** For sensitive biomolecules, adding a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize Cu(I) and improve reaction efficiency.

- **Reaction Conditions:** Stir the reaction at room temperature for several hours.
- **Work-up and Purification:** After completion, purify the final conjugate (a stable 1,2,3-triazole linked product) via dialysis, size-exclusion chromatography, or precipitation to remove copper catalysts [6].

The following diagram illustrates this two-step conjugation workflow.



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Research Applications

PROTAC Synthesis

Azide-PEG6-Tos is a popular linker in **Proteolysis Targeting Chimeras (PROTACs)** [2]. The PEG spacer connects an E3 ubiquitin ligase ligand to a target protein ligand, forming a heterobifunctional molecule that induces targeted protein degradation [2]. The linker's length and hydrophilicity are critical for PROTAC efficacy.

Drug Delivery & Nanotechnology

Azide-PEG6-Tos creates photoresponsive amphiphilic polymers that self-assemble into nanostructures for drug delivery [1]. The tosylate introduces functional groups, while the azide enables conjugation of targeting ligands or dyes. The **PEG spacer enhances solubility, stability, and biocompatibility** of conjugated drugs [5].

Membrane Probe and Lipid Labeling

Similar azide-PEG-lipid conjugates create advanced fluorescent membrane probes [8]. The PEG linker prevents fluorophore-induced perturbations to lipid behavior and helps retain probes in the plasma membrane for live-cell and super-resolution imaging [8].

Safety and Handling

- **Azide Safety:** Inorganic azide salts (NaN_3 , KN_3) can form highly explosive heavy metal azides upon contact with certain metals and are sensitive to shock, heat, or acid [6]. While organic azides like **Azide-PEG6-Tos** are generally more stable, they should be handled with care.
- **General Handling:** Use personal protective equipment, work in a fume hood, and avoid contact with heavy metals or strong acids [6] [3].
- **Storage:** Store the product at -20°C , sealed, and in a dry environment [2] [5].

Key Advantages Summary

Azide-PEG6-Tos is a powerful tool for bioconjugation with key advantages including **orthogonal reactivity** for flexible synthesis, a **hydrophilic PEG spacer** to improve physicochemical properties, and high efficiency "**click**" **chemistry** for reliable conjugation under mild conditions [2] [1] [5].

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